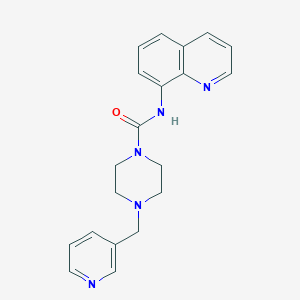
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide, also known as PPQ, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. PPQ is a piperazine derivative and belongs to the class of quinoline-based compounds. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to exhibit antioxidant and neuroprotective effects. The compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in lab experiments. For example, the compound has relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of interest is the further characterization of the compound's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in humans, which could pave the way for the development of new drugs based on the compound.
Méthodes De Synthèse
The synthesis of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide involves the reaction of 3-pyridylmethylamine with 8-quinolinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide as a white solid with a melting point of 238-240°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been shown to have anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(23-18-7-1-5-17-6-3-9-22-19(17)18)25-12-10-24(11-13-25)15-16-4-2-8-21-14-16/h1-9,14H,10-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWGWVOCCARLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
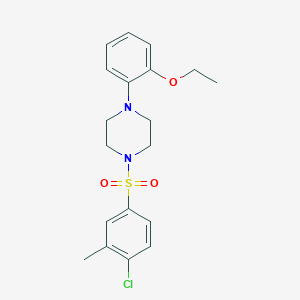
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

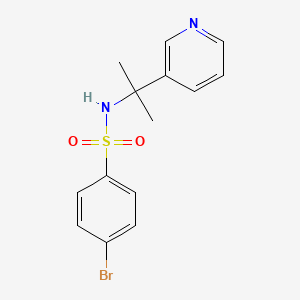
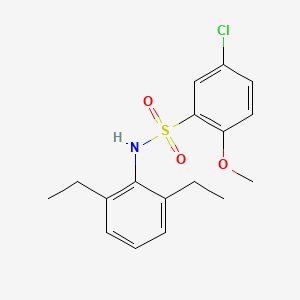
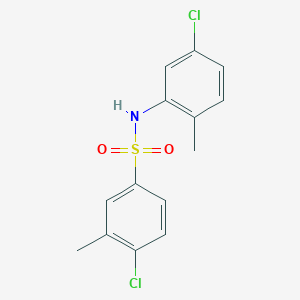

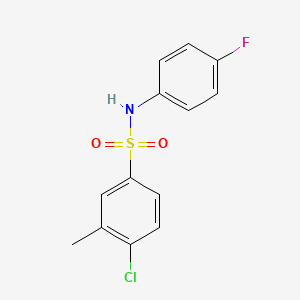



![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)